2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol
Description
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-8(2)5-9(7-14)13-6-10-11-3-4-12-10/h3-4,8-9,13-14H,5-7H2,1-2H3,(H,11,12) |
InChI Key |
ZJMCCVIUDLVUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
- Starting Materials: 1H-imidazole-2-carboxaldehyde and 4-methylpentan-1-amine or its protected derivative.
- Procedure: The aldehyde group of 1H-imidazole-2-carboxaldehyde reacts with the primary amine of 4-methylpentan-1-amine to form an imine intermediate.
- Reduction: The imine is subsequently reduced using a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under controlled pH conditions to yield the secondary amine linkage.
- Purification: The product is purified by standard chromatographic techniques or recrystallization.
This method is widely used for the synthesis of imidazole-linked amino alcohols due to its mild conditions and good selectivity.
Nucleophilic Substitution on Halomethyl Imidazole
- Starting Materials: 2-(chloromethyl)-1H-imidazole or 2-(bromomethyl)-1H-imidazole and 4-methylpentan-1-ol containing an amino substituent.
- Procedure: The nucleophilic amino group on the 4-methylpentan-1-ol attacks the halomethyl group on the imidazole derivative in a substitution reaction.
- Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with mild base such as potassium carbonate to deprotonate the amine.
- Workup: The reaction mixture is quenched, extracted, and purified.
This method is effective but requires careful control to prevent side reactions.
Coupling via Carbamate or Urea Linkages (Less Common)
- Some synthetic routes for related compounds involve activation of the amino alcohol or imidazole moiety as carbamates or ureas, followed by coupling under mild conditions. These methods are more complex and less direct.
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | 1H-imidazole-2-carboxaldehyde + 4-methylpentan-1-amine; NaBH3CN; MeOH; RT | 65-85 | Mild, selective, commonly used |
| Nucleophilic Substitution | 2-(chloromethyl)-1H-imidazole + amino-4-methylpentanol; K2CO3; DMF; 50-80°C | 50-70 | Requires dry conditions, base presence |
| Carbamate Coupling (Literature) | Carbamate activation; coupling agents like TBTU; DCM; RT | 40-60 | More complex, used for derivatives |
Following synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical environment of the imidazole ring, methylene bridge, and amino alcohol side chain.
- Mass Spectrometry: Confirms molecular weight (197.28 g/mol).
- Infrared Spectroscopy: Identifies functional groups such as hydroxyl and amine.
- Chromatography: High-performance liquid chromatography (HPLC) ensures purity.
- Reaction optimization studies indicate that reductive amination offers the best balance of yield and purity, with sodium triacetoxyborohydride preferred for milder conditions.
- Solvent choice impacts reaction rate and side product formation; methanol and ethanol are common solvents.
- Temperature control is critical; elevated temperatures favor substitution reactions but may degrade sensitive imidazole rings.
The preparation of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol primarily involves reductive amination or nucleophilic substitution strategies. While direct detailed protocols are scarce, analogous synthetic methods from imidazole chemistry provide a reliable framework. Careful control of reaction parameters and purification steps ensures high-quality product suitable for further application in research.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol, enabling comparisons of functional groups, physicochemical properties, and biological activity.
2-[N-Benzyloxycarbonyl-(S)-phenylalanylamino]-4-methylpentan-1-ol
- Molecular Formula : C₂₃H₃₀N₂O₄
- Molecular Weight : 398.5 g/mol
- Key Features: Substituted with a benzyloxycarbonyl-protected phenylalanine group, increasing steric bulk. Identified in Tylophora indica extracts; hypothesized to act as a prodrug or enzyme inhibitor in pharmacological contexts .
2-(((4-Bromothiophen-2-yl)methyl)amino)-4-methylpentan-1-ol
- Molecular Formula : C₁₀H₁₇BrN₂OS
- Molecular Weight : 293.23 g/mol
- Key Features: Replaces the imidazole ring with a bromothiophene moiety, introducing electron-withdrawing and halogenated characteristics. Bromine atom may enhance reactivity in cross-coupling reactions or alter binding affinity in biological targets.
5-(1H-Imidazol-4-yl)pentan-1-ol
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- Key Features: Lacks the methylene-amino bridge, directly linking the imidazole to the pentanol chain. Simpler structure may serve as a precursor for imidazole derivatives; biological activity remains uncharacterized .
4-Methylpentan-1-ol (Parent Alcohol)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Features: Base alcohol without imidazole or amino groups. Oxidizes to aldehydes or carboxylic acids under strong conditions (e.g., Jones reagent), highlighting reactivity differences when functional groups are added .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The imidazole-amino-alcohol scaffold in this compound is associated with bioactive natural products, suggesting roles in enzyme inhibition or receptor modulation .
- Synthetic Utility : Bromothiophene and carbamate analogs demonstrate the structural versatility of this scaffold for drug discovery, though stability issues may limit applications .
- Solubility Challenges : The absence of charged groups in simpler derivatives (e.g., 5-(1H-imidazol-4-yl)pentan-1-ol) may reduce bioavailability, necessitating further derivatization .
Biological Activity
The compound 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol , also known by its CAS number 1248719-25-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H19N3O
- Molecular Weight : 197.27 g/mol
- CAS Number : 1248719-25-6
- Purity : Standard purity is reported at 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its role in mimicking histidine residues in proteins, which can influence enzyme activity and receptor interactions.
Key Mechanisms
- Farnesyltransferase Inhibition : Similar compounds have shown inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell growth and differentiation. This inhibition has implications in cancer therapy, particularly in targeting mutated K-Ras proteins .
- GPCR Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), influencing pathways related to inflammation and cell proliferation .
Antitumor Activity
Research indicates that derivatives of imidazole-containing compounds exhibit significant antitumor activity. For example, compounds similar to this compound have demonstrated efficacy against various cancer cell lines at low nanomolar concentrations. In vivo studies using human colon tumor models have shown that these compounds can achieve curative effects when administered orally .
Pharmacological Studies
A summary of pharmacological studies on related compounds reveals their potential as therapeutic agents:
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| BMS-214662 | Farnesyltransferase | Antitumor (curative in vivo) | |
| Imidazole derivatives | GPCRs | Modulation of inflammation |
Case Studies
- Case Study on Cancer Treatment : A study involving a series of imidazole derivatives highlighted their ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size with minimal toxicity to normal tissues, indicating the selective nature of these compounds .
- Inflammation Models : Another investigation focused on the anti-inflammatory effects of imidazole derivatives, demonstrating reduced inflammatory markers in animal models treated with these compounds. This suggests a dual role in both cancer therapy and inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol, and how can reaction conditions be optimized?
Answer: The synthesis typically involves alkylation of amines or reductive amination of ketones. Key steps include:
- Alkylation : Reacting 4-methylpentan-1-ol derivatives with 1H-imidazole-2-methylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Reductive Amination : Using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol/ethanol to reduce imine intermediates formed between aldehydes and amines .
- Optimization : Control temperature (20–60°C) and solvent polarity to minimize by-products. Ethanol or dichloromethane is preferred for balancing reactivity and solubility .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of imidazole protons (δ 6.8–7.2 ppm) and amino-alcohol backbone .
- Mass Spectrometry (GC-MS/LC-MS) : For molecular weight confirmation (e.g., m/z 225.3 for [M+H]⁺) and purity assessment .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for similar imidazole derivatives .
Q. How does the compound’s stereochemistry influence its reactivity and biological interactions?
Answer: The stereochemistry at the amino-alcohol moiety (e.g., R/S configuration) affects:
- Hydrogen-bonding capacity : Impacts solubility and binding to biological targets like enzymes .
- Reaction pathways : Diastereomers may show divergent reactivity in substitution or oxidation reactions .
- Bioactivity : Enantiomeric purity is critical for receptor affinity, as seen in related imidazole-based therapeutics .
Advanced Research Questions
Q. What mechanistic insights explain its potential antimicrobial activity, and how can this be validated experimentally?
Answer:
- Proposed mechanism : The imidazole ring disrupts microbial ergosterol biosynthesis (fungi) or heme detoxification (parasites) via metal coordination .
- Validation :
- Enzyme inhibition assays : Test against cytochrome P450 or lanosterol demethylase .
- MIC/MBC testing : Use broth microdilution to determine minimum inhibitory/bactericidal concentrations against pathogens like Candida albicans .
Q. How should researchers design experiments to study its interaction with biomolecular targets (e.g., enzymes or receptors)?
Answer:
- In vitro assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., CYP51) .
- Fluorescence quenching : Monitor interactions with serum albumin to assess pharmacokinetic properties .
- In silico methods : Molecular docking (AutoDock Vina) to predict binding poses with imidazole-recognizing receptors .
- Controls : Include known inhibitors (e.g., ketoconazole for CYP51) to validate specificity .
Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values) be systematically addressed?
Answer:
- Source analysis : Compare compound purity (via HPLC ) and stereochemical consistency (via chiral chromatography ).
- Experimental variables : Standardize assay conditions (pH, temperature) and cell lines/microbial strains .
- Meta-analysis : Use tools like RevMan to statistically reconcile data across studies, focusing on effect sizes and confidence intervals .
Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?
Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., PEGylation) or co-crystallize with cyclodextrins .
- Formulation testing : Assess solubility in lipid-based carriers (e.g., Labrafil) or nanoemulsions .
- Pharmacokinetic profiling : Conduct in vivo studies in rodent models to measure Cmax and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
